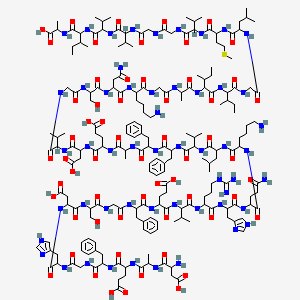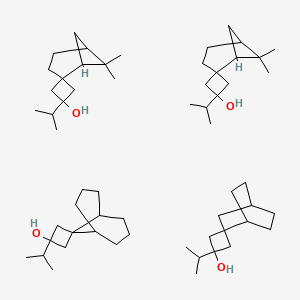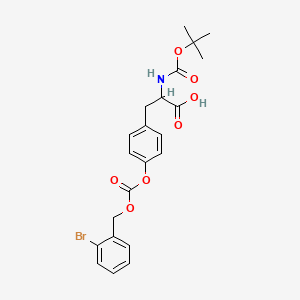
Boc-O-(2-bromo-Cbz)-L-Tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-O-(2-bromo-Cbz)-L-Tyrosine is a derivative of the amino acid tyrosine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a 2-bromobenzyloxycarbonyl (Cbz) protecting group on the hydroxyl group of the tyrosine molecule. This compound is often used in peptide synthesis and other chemical research applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-O-(2-bromo-Cbz)-L-Tyrosine typically involves the following steps:
Protection of the Amino Group: The amino group of L-tyrosine is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting L-tyrosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Protection of the Hydroxyl Group: The hydroxyl group of the tyrosine molecule is protected using a 2-bromobenzyloxycarbonyl (Cbz) group. This step involves reacting the Boc-protected tyrosine with 2-bromobenzyl chloroformate in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings.
化学反应分析
Types of Reactions
Boc-O-(2-bromo-Cbz)-L-Tyrosine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromobenzyloxycarbonyl group can be substituted with other nucleophiles.
Deprotection Reactions: The Boc and Cbz protecting groups can be removed under acidic or basic conditions, respectively.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Boc deprotection is usually achieved using trifluoroacetic acid (TFA), while Cbz deprotection can be carried out using hydrogenation in the presence of a palladium catalyst.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, reacting with an amine can yield a substituted amine derivative.
Deprotection Reactions: The major products are L-tyrosine and the corresponding deprotected groups (tert-butyl alcohol and 2-bromobenzyl alcohol).
科学研究应用
Boc-O-(2-bromo-Cbz)-L-Tyrosine is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a building block in peptide synthesis and in the development of novel amino acid derivatives.
Biology: Researchers use this compound to study protein structure and function, as well as enzyme-substrate interactions.
Medicine: It is used in the synthesis of peptide-based drugs and in the development of diagnostic tools.
Industry: The compound is used in the production of specialty chemicals and in the development of new materials.
作用机制
The mechanism of action of Boc-O-(2-bromo-Cbz)-L-Tyrosine is primarily related to its role as a protected amino acid derivative. The protecting groups (Boc and Cbz) prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The bromine atom in the 2-bromobenzyloxycarbonyl group can also participate in substitution reactions, making the compound versatile in chemical synthesis.
相似化合物的比较
Similar Compounds
Boc-L-Tyrosine: Similar to Boc-O-(2-bromo-Cbz)-L-Tyrosine but lacks the 2-bromobenzyloxycarbonyl group.
Cbz-L-Tyrosine: Similar but lacks the Boc protecting group.
Fmoc-L-Tyrosine: Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc or Cbz for protection.
Uniqueness
This compound is unique due to the presence of both Boc and 2-bromobenzyloxycarbonyl protecting groups. This dual protection allows for greater versatility in chemical synthesis, as it provides multiple points of reactivity and protection.
属性
IUPAC Name |
3-[4-[(2-bromophenyl)methoxycarbonyloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrNO7/c1-22(2,3)31-20(27)24-18(19(25)26)12-14-8-10-16(11-9-14)30-21(28)29-13-15-6-4-5-7-17(15)23/h4-11,18H,12-13H2,1-3H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWMYJQSTUVRHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC(=O)OCC2=CC=CC=C2Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrNO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{2-[(E)-2-(4-Hydroxy-3,5-diiodophenyl)vinyl]-3,3-dimethyl-3H-indolium-1-yl}-1-propanesulfonate](/img/structure/B13392647.png)
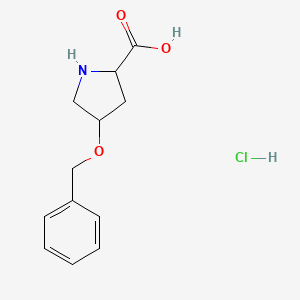
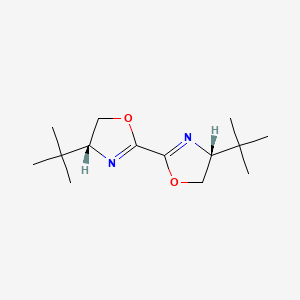

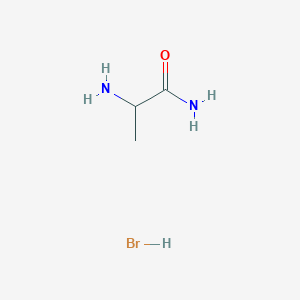
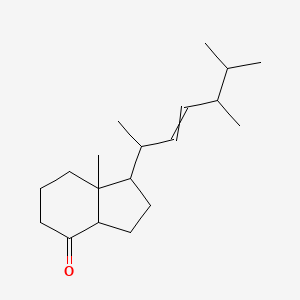
![[4-[[5-(Carbamoylamino)-2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B13392677.png)
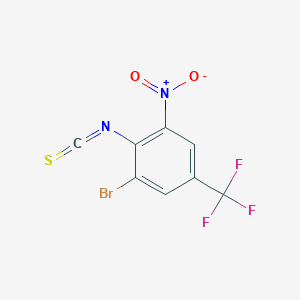
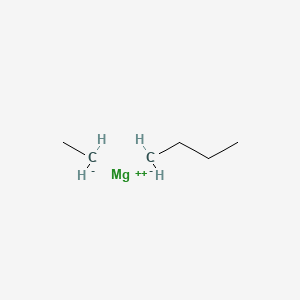
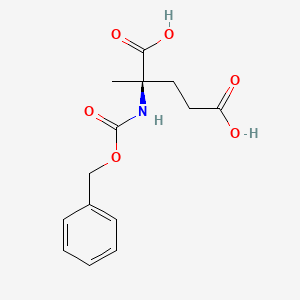
![[(2S,5R)-5-aminooxan-2-yl]methanol hydrochloride](/img/structure/B13392709.png)
![[(3R,5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13392712.png)
